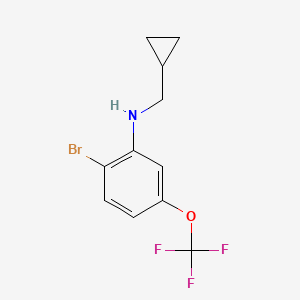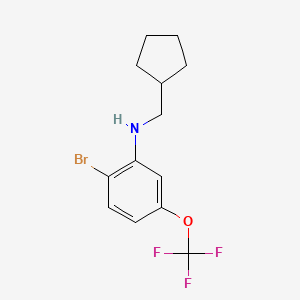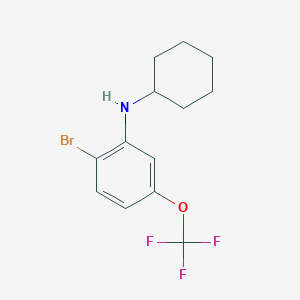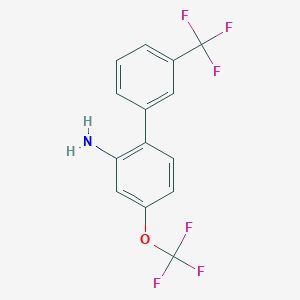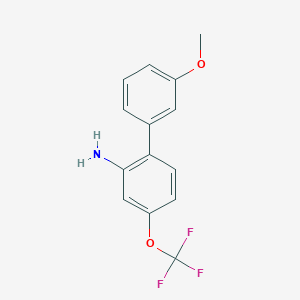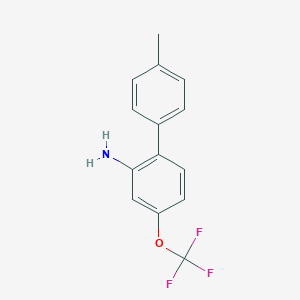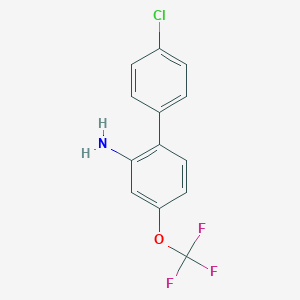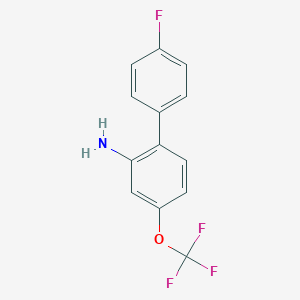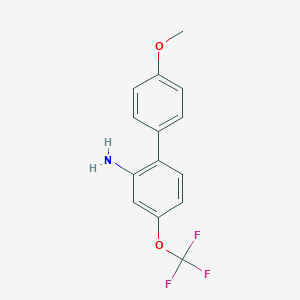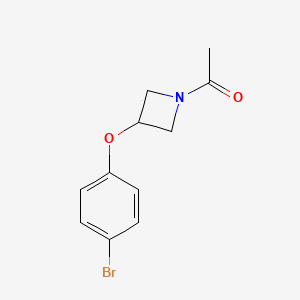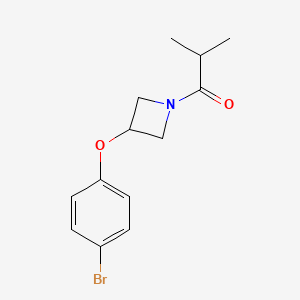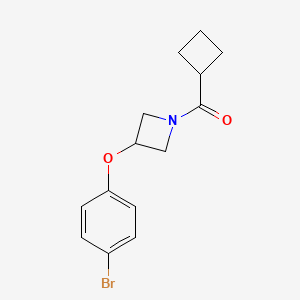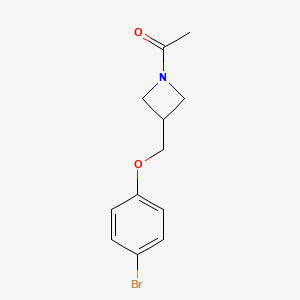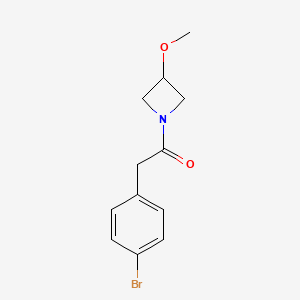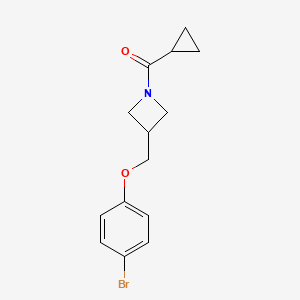
(3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: (4-Bromophenoxy)methylazetidine
Reaction: Acylation with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
Product: (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy derivatives
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine:
Pharmacophore Development: The compound’s unique structure makes it a candidate for developing new pharmacophores with potential therapeutic applications.
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its azetidine ring.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
-
Formation of the Bromophenoxy Intermediate:
Starting Material: 4-Bromophenol
Reaction: Alkylation with a suitable alkyl halide (e.g., chloromethyl ether) under basic conditions (e.g., potassium carbonate in acetone).
Product: 4-Bromophenoxymethyl ether
-
Azetidine Ring Formation:
Starting Material: 4-Bromophenoxymethyl ether
Reaction: Nucleophilic substitution with azetidine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide).
Product: (4-Bromophenoxy)methylazetidine
Mechanism of Action
The mechanism of action of (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and bromophenoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3-((4-Chlorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
- (3-((4-Methylphenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (3-((4-Bromophenoxy)methyl)azetidin-1-yl)(cyclopropyl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, offering greater versatility in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-[(4-bromophenoxy)methyl]azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-12-3-5-13(6-4-12)18-9-10-7-16(8-10)14(17)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVAIBUTQCCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
